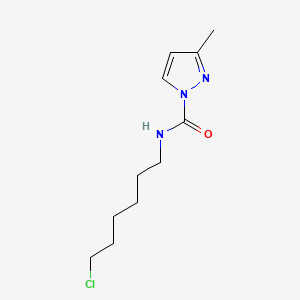
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- is a chemical compound with a molecular formula of C11H18ClN3O It is known for its unique structure, which includes a pyrazole ring substituted with a carboxamide group and a 6-chlorohexyl chain
Méthodes De Préparation
The synthesis of 1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Substitution with Carboxamide Group: The pyrazole ring is then reacted with an appropriate carboxylic acid derivative to introduce the carboxamide group.
Introduction of the 6-Chlorohexyl Chain: The final step involves the alkylation of the pyrazole ring with a 6-chlorohexyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorohexyl chain, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Applications De Recherche Scientifique
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- can be compared with other similar compounds, such as:
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-5-methyl-: This compound differs by the position of the methyl group on the pyrazole ring, which can influence its chemical and biological properties.
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-4-methyl-:
The uniqueness of 1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- lies in its specific substitution pattern, which can result in distinct chemical behaviors and biological activities compared to its isomers.
Propriétés
Numéro CAS |
93460-30-1 |
|---|---|
Formule moléculaire |
C11H18ClN3O |
Poids moléculaire |
243.73 g/mol |
Nom IUPAC |
N-(6-chlorohexyl)-3-methylpyrazole-1-carboxamide |
InChI |
InChI=1S/C11H18ClN3O/c1-10-6-9-15(14-10)11(16)13-8-5-3-2-4-7-12/h6,9H,2-5,7-8H2,1H3,(H,13,16) |
Clé InChI |
VLIMOHJRXUWFJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)C(=O)NCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


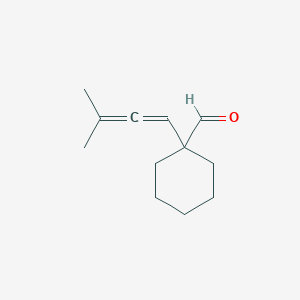
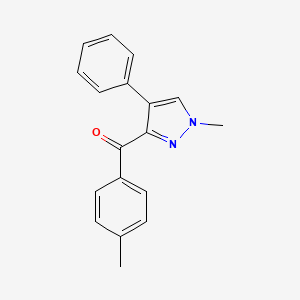
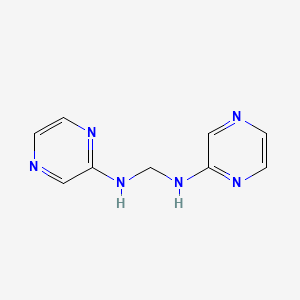

![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol](/img/structure/B14343135.png)



![4-[Bis(4-nitrophenyl)amino]benzaldehyde](/img/structure/B14343168.png)
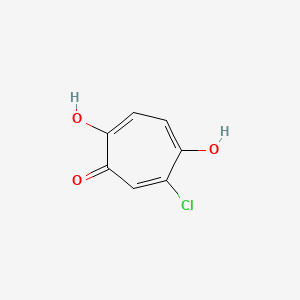

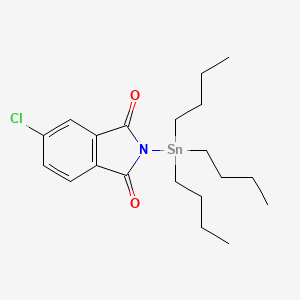

![4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B14343217.png)
